1,3-Dibromo-2-propanol
CAS No.: 96-21-9
Cat. No.: VC21183675
Molecular Formula: C3H6Br2O
Molecular Weight: 217.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96-21-9 |
---|---|
Molecular Formula | C3H6Br2O |
Molecular Weight | 217.89 g/mol |
IUPAC Name | 1,3-dibromopropan-2-ol |
Standard InChI | InChI=1S/C3H6Br2O/c4-1-3(6)2-5/h3,6H,1-2H2 |
Standard InChI Key | KIHQZLPHVZKELA-UHFFFAOYSA-N |
SMILES | C(C(CBr)O)Br |
Canonical SMILES | C(C(CBr)O)Br |
Introduction
Synthesis and Production
Synthetic Routes
The primary synthetic route to 1,3-dibromo-2-propanol involves the reaction of glycerol with red phosphorus and bromine. This method parallels syntheses used for related halogenated compounds and represents a controlled bromination process that selectively places bromine atoms at the terminal carbon positions while maintaining the central hydroxyl group.
Industrial Production Methods
Industrial production methods for dihalogenated propanols generally involve optimized versions of laboratory syntheses, with careful attention to reaction conditions to ensure high yield and purity. For 1,3-dibromo-2-propanol specifically, production methods likely mirror those of similar compounds, with modifications to control the regioselectivity of bromination.
Quality Control and Purification
Purification of 1,3-dibromo-2-propanol typically involves distillation and potentially recrystallization, with quality control measures including chromatographic analysis to ensure both purity and the correct structural configuration. As with all halogenated compounds intended for research or industrial applications, rigorous quality control is essential to ensure consistency in reactivity and performance.
Chemical Reactivity and Properties
Functional Group Chemistry
The reactivity of 1,3-dibromo-2-propanol is defined by three key functional groups:
-
The secondary alcohol (hydroxyl) group at position 2
-
The two carbon-bromine bonds at positions 1 and 3
This combination creates a molecule with both nucleophilic (hydroxyl group) and electrophilic (carbon-bromine bonds) sites. The hydroxyl group can participate in esterification, oxidation, and hydrogen bonding, while the carbon-bromine bonds are susceptible to nucleophilic substitution.
Common Reactions
As a bifunctional reagent, 1,3-dibromo-2-propanol participates in various reaction types:
Table 1: Common Reaction Types of 1,3-Dibromo-2-propanol
Reaction Type | Description | Typical Reagents | Products |
---|---|---|---|
Nucleophilic Substitution | Displacement of bromine atoms | Amines, thiols, hydroxides | Substituted propanols |
Oxidation | Conversion of secondary alcohol | Potassium permanganate, chromium trioxide | Ketone derivatives |
Reduction | Conversion to alcohol derivatives | Lithium aluminum hydride, sodium borohydride | Reduced products |
Crosslinking | Reaction with biomolecules | Proteins, nucleic acids | Crosslinked biomolecules |
The compound's ability to undergo nucleophilic substitution at two positions makes it particularly valuable as a crosslinking agent in biochemical applications.
Biological and Toxicological Properties
Cellular Effects
By comparison with its positional isomer 2,3-dibromo-1-propanol, 1,3-dibromo-2-propanol likely exhibits DNA-damaging potential. Its structural relative, 2,3-dibromo-1-propanol, is known to cause DNA damage in rat cells at concentrations as low as 1μmol/L . The bifunctional nature of these compounds—with two reactive bromine-containing groups—creates potential for interaction with cellular macromolecules.
Toxicity Profile
Drawing from data on similar compounds, 1,3-dibromo-2-propanol likely presents the following toxicity concerns:
Table 2: Probable Toxicity Profile Based on Structural Analogs
The structural similarity to known toxic compounds suggests caution in handling 1,3-dibromo-2-propanol until specific toxicity data becomes available.
Applications and Uses
Research Applications
As a bifunctional crosslinking reagent, 1,3-dibromo-2-propanol finds applications in:
-
Protein chemistry research, particularly for investigating protein-protein interactions
-
Nucleic acid studies, potentially for crosslinking complementary DNA strands
-
Chemical synthesis of specialized compounds requiring specific spacing between functional groups
The presence of two reactive bromine sites makes it valuable for creating defined molecular bridges between reactive nucleophilic sites.
Industrial Applications
Potential industrial applications include:
-
Production of specialized polymers
-
Development of flame retardants
-
Synthesis of intermediates for pharmaceutical production
-
Creation of immobilized enzyme systems
The bromine atoms in 1,3-dibromo-2-propanol may contribute to flame retardant properties, similar to other brominated organic compounds used in this capacity.
Analytical Methods
Detection and Quantification Techniques
Analytical methods applicable to 1,3-dibromo-2-propanol include:
Table 3: Analytical Methods for 1,3-Dibromo-2-propanol
Technique | Application | Detection Limits | Notes |
---|---|---|---|
Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification in environmental samples | Parts per billion | Requires derivatization |
High-Performance Liquid Chromatography (HPLC) | Analysis in complex matrices | Parts per million | UV detection at 220 nm |
Nuclear Magnetic Resonance (NMR) | Structure confirmation | N/A | Provides detailed structural information |
Infrared Spectroscopy | Functional group identification | N/A | Characterizes OH and C-Br bonds |
These methods enable researchers to accurately identify and quantify 1,3-dibromo-2-propanol in various matrices.
Spectroscopic Characterization
Spectroscopic techniques provide valuable structural information about 1,3-dibromo-2-propanol:
-
Infrared spectroscopy reveals the characteristic O-H stretching band (approximately 3400 cm⁻¹) and C-Br stretching frequencies (approximately 550-650 cm⁻¹)
-
¹H NMR spectroscopy shows distinct patterns for the methine proton adjacent to the hydroxyl group and the methylene protons adjacent to the bromine atoms
-
¹³C NMR spectroscopy distinguishes between the carbon bearing the hydroxyl group and the carbons attached to bromine atoms
Comparative Analysis with Related Compounds
Comparison with Chlorinated Analogs
1,3-Dibromo-2-propanol and its chlorinated analog 1,3-dichloro-2-propanol share similar structural features but differ in reactivity due to the stronger carbon-chlorine bond compared to the carbon-bromine bond. The chlorinated compound is used as an intermediate in the production of epichlorohydrin and glycerol , suggesting potential parallel applications for the brominated version.
Table 4: Comparison of 1,3-Dibromo-2-propanol with 1,3-Dichloro-2-propanol
Current Research and Future Perspectives
Research Gaps
Significant research gaps exist regarding 1,3-dibromo-2-propanol, including:
-
Comprehensive toxicological evaluation
-
Environmental fate and transport studies
-
Detailed structure-activity relationship analysis comparing it with better-studied analogs
-
Exploration of potential beneficial applications that leverage its unique structural features
Emerging Applications
Potential emerging applications for 1,3-dibromo-2-propanol include:
-
Development of specialized biomolecule crosslinking strategies
-
Creation of novel polymer architectures
-
Use in targeted drug delivery systems that require controlled release mechanisms
-
Application in advanced materials science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume